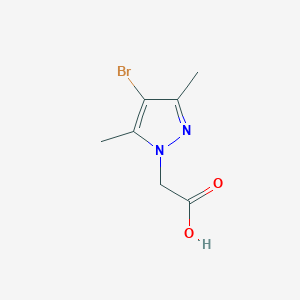

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or condensation reactions under specific conditions. A notable method includes one-pot, four-component reactions involving condensation processes in the presence of acetic acid under reflux conditions, as highlighted in the synthesis of closely related pyrazole derivatives (Thirupaiah Bade & R. R. Vedula, 2015). These methodologies emphasize the role of acetic acid not only as a solvent but also as a crucial reagent in facilitating the condensation and cyclization processes that lead to the formation of pyrazole cores.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid," is often determined through X-ray crystallography. Studies such as those by Foces-Foces et al. (1996) on similar pyrazole compounds have utilized X-ray analysis to elucidate the conformational isomerism and crystal structures, providing insight into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of these compounds (C. Foces-Foces et al., 1996).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactivities, including participation in multi-component reactions, highlighting their versatility in organic synthesis. For example, the formation of complex structures through reactions involving acetic acid demonstrates the compound's reactivity towards nucleophilic substitution and addition reactions. Studies on related pyrazole compounds reveal their ability to engage in various chemical transformations, offering pathways to synthesize novel derivatives with potential biological and industrial applications (Y. E. Ryzhkova, F. V. Ryzhkov, & M. Elinson, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is involved in the synthesis and structural characterization of various organometallic and heterocyclic compounds. For instance, its derivatives are used to synthesize dimeric bis[dicarboxylatotetraorganodistannoxanes], which exhibit certain cytotoxicities against Hela cells in vitro, showcasing their potential in medicinal chemistry and bioassay screening (Wen et al., 2005). Additionally, the synthesis of new chiral ligands involving this compound derivatives demonstrates their significance in the field of inorganic chemistry and coordination chemistry, especially in the synthesis of alkylzinc complexes with monoanionic N,N,O heteroscorpionate ligands (Hegelmann et al., 2003).

Coordination Chemistry

The compound plays a crucial role in coordination chemistry, particularly in the selective coordination of armed ligands. The formation of cobalt(II) and copper(II) complexes with ligands derived from this compound highlights its significance in the field of metallo-organic chemistry (Hadda et al., 2007). Moreover, its involvement in the formation of manganese and rhenium complexes further showcases its utility in synthesizing novel organometallic compounds with potential applications in catalysis and materials science (Peters et al., 2009).

Heterocyclic Chemistry

This compound derivatives are pivotal in the synthesis of various heterocyclic compounds. The creation of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones showcases the versatility of these compounds in the realm of organic chemistry and drug design (Abdel-rahman et al., 2004). The synthesis of novel heterocyclic acetic acid derivatives further emphasizes their importance in medicinal chemistry and the development of new therapeutic agents (Craig et al., 2000).

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQZMBXCYZSMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356104 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312309-43-6 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)